molecular formula C13H14F3NO4 B1339070 tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate CAS No. 505084-60-6

tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate

Cat. No. B1339070
M. Wt: 305.25 g/mol
InChI Key: WMUUAEMQZAOMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate (TBFPC) is an organofluorine compound that has a wide range of applications in scientific research. It is a versatile reagent that is used in various synthetic reactions. TBFPC is used in the synthesis of other compounds, including amino acids and heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TBFPC has a unique set of properties that make it a valuable tool for scientists.

Scientific Research Applications

Organic Synthesis Building Blocks

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate, have been utilized as building blocks in organic synthesis. These compounds are easily prepared from aldehydes and tert-butyl N-hydroxycarbamate and show promising behavior as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines. This versatility highlights their potential as significant components in various organic synthetic pathways (Guinchard, Vallée, & Denis, 2005).

Enzymatic Kinetic Resolution

In another application, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound structurally similar to tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate, was conducted using lipase-catalyzed transesterification. This process led to the production of optically pure enantiomers and demonstrated excellent enantioselectivity, highlighting its utility increating chirally pure compounds for various applications in chemistry and pharmacology (Piovan, Pasquini, & Andrade, 2011).

Anti-Inflammatory Activity

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory activity. These compounds, related to tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate, showed promising results in vivo, with some exhibiting significant anti-inflammatory effects. This suggests potential applications in the development of new anti-inflammatory agents (Bhookya et al., 2017).

Thermosensitive Dendrimers

In the field of material science, novel thermosensitive benzyl ether dendrimers containing tert-butyl 3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenylcarbamate were synthesized. These compounds exhibited thermosensitivity, with changes in turbidity at different concentrations, indicating their potential use in smart materials and responsive systems (Jin-gen, 2013).

properties

IUPAC Name

tert-butyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(19)17-10-5-4-9(6-8(10)7-18)20-13(14,15)16/h4-7H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUUAEMQZAOMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501166098
Record name 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate

CAS RN

505084-60-6
Record name 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505084-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501166098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A magnetically stirred solution of tert-butyl 4-(trifluoromethoxy)phenylcarbamate (19.95 g, 72 mmol) and TMEDA (16.7 g, 144 mmol) in THF (300 mL) at −78° C. was treated with the dropwise addition of a 1.4M solution of sec-butyllithium in cyclohexane (170 mL, 237 mmol), at a rate which maintained the internal temperature below −60° C. The mixture was stirred for 1 h at −78° C., then allowed to warm to −50° C. and stirred an additional 30 min. The solution was returned to −78° C., treated with the dropwise addition of N,N-dimethylformamide, at a rate which maintained the internal temperature below −60° C. The reaction was stirred at −78° C. for 30 min, allowed to warm to −20° C., then quenched with the addition of saturated ammonium chloride solution (200 mL). The mixture was transferred to a 1 L seperatory funnel, diluted with diethyl ether (400 mL), and the layers were separated. The organic phase was washed successively with saturated ammonium chloride solution (100 mL), water (100 mL), and brine (100 mL), dried over sodium sulfate, and concentrated in-vacuo to a yellow solid. The solid was purified over silica gel, eluting with 5% ethyl acetate/hexanes, to yield 18.36 g of a colorless solid as product. 1H NMR (400 MHz, CDCl3) δ ppm 1.55 (m, 9 H) 7.26 (s, 4 H) 7.43 (dd, J=9.23, 2.64 Hz, 6 H) 7.48 (s, 1 H) 8.54 (d, J=9.23 Hz, 1 H) 9.88 (s, 1 H) 10.33 (s, 1 H).
Quantity
19.95 g
Type
reactant
Reaction Step One
Name
Quantity
16.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate

Citations

For This Compound
1
Citations
S Leconte, R Ruzziconi - Journal of fluorine chemistry, 2002 - Elsevier
Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids are valuable building blocks for the synthesis of …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.